1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-
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Overview
Description
Diltiazem N-oxide is a derivative of diltiazem, a well-known calcium channel blocker used primarily for the treatment of hypertension, angina, and certain heart arrhythmias . Diltiazem N-oxide is formed through the metabolic oxidation of diltiazem, specifically targeting the nitrogen atom in its structure . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diltiazem N-oxide typically involves the oxidation of diltiazem using oxidizing agents such as hydrogen peroxide or peracids . The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other functional groups in the molecule.
Industrial Production Methods
Industrial production of Diltiazem N-oxide follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Diltiazem N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert Diltiazem N-oxide back to diltiazem.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Diltiazem N-oxide, each with distinct pharmacological properties .
Scientific Research Applications
Diltiazem N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on calcium channels in cellular models.
Medicine: Explored for potential therapeutic applications similar to diltiazem, including antihypertensive and anti-anginal effects.
Mechanism of Action
Diltiazem N-oxide exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells. This inhibition leads to the relaxation of blood vessels, lowering blood pressure, and reducing the workload on the heart. The molecular targets include voltage-sensitive calcium channels, and the pathways involved are related to calcium ion regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Diltiazem: The parent compound, primarily used for cardiovascular conditions.
Verapamil: Another calcium channel blocker with similar uses but different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker with a higher specificity for vascular smooth muscle.
Uniqueness
Diltiazem N-oxide is unique due to its specific oxidation state, which imparts distinct pharmacological properties compared to its parent compound and other calcium channel blockers. Its ability to undergo further chemical modifications makes it a versatile compound for research and development .
Properties
Molecular Formula |
C22H26N2O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[(2S,3S)-3-acetyloxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30-19-8-6-5-7-18(19)23(22(20)26)13-14-24(2,3)27/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 |
InChI Key |
CJNKAQOSTBYXJM-RTWAWAEBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CC[N+](C)(C)[O-])C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[N+](C)(C)[O-])C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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